molecular formula C19H14N2O4 B1683939 N-Phthalyl-L-tryptophan CAS No. 48208-26-0

N-Phthalyl-L-tryptophan

Cat. No. B1683939
CAS RN: 48208-26-0
M. Wt: 334.3 g/mol
InChI Key: HPTXLHAHLXOAKV-INIZCTEOSA-N
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Description

“N-Phthalyl-L-tryptophan”, also known as RG108, is a non-nucleoside DNA methyltransferase (DNMT) inhibitor . It blocks the DNMTs active site and causes demethylation and reactivation of tumor suppressor genes .


Molecular Structure Analysis

“N-Phthalyl-L-tryptophan” has been studied for its effects on chromatin remodeling in the brains of prenatally stressed mice . It has also been found that RG108 derivatives resulting from proteolytic cleavage activated DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes .


Chemical Reactions Analysis

“N-Phthalyl-L-tryptophan” has been found to activate DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes . This activation was observed when RG108 was linked to the short peptides KQVY or GGGKQVY .


Physical And Chemical Properties Analysis

“N-Phthalyl-L-tryptophan” appears as a light yellow to amber to dark green powder or crystalline substance . It has a molecular weight of 334.33 .

Scientific Research Applications

Metabolic and Pharmacological Research

N-Phthalyl-L-tryptophan is closely related to L-tryptophan, an essential amino acid involved in extensive and complex metabolism resulting in various bioactive molecules. Research in this area has focused on enzymes involved in L-tryptophan metabolism, metabolites, or their receptors as potential therapeutic targets. Disruptions in L-tryptophan metabolism are associated with neurological, metabolic, psychiatric, and intestinal disorders, which highlights the importance of substances like N-Phthalyl-L-tryptophan in pharmacological research (Modoux et al., 2020).

Production and Fermentation Process

Studies have also investigated the production of L-tryptophan, and by extension, its derivatives like N-Phthalyl-L-tryptophan, through microbial fermentation. These studies aim to optimize the production process for efficient synthesis, which is crucial in the pharmaceutical and food industries (Gu et al., 2012).

Nutritional and Health Benefits

Research has delved into the nutritional significance and health benefits of L-tryptophan, which are relevant to N-Phthalyl-L-tryptophan. These studies encompass the analysis of free and protein-bound tryptophan in various matrices and the exploration of tryptophan in the diagnosis and mitigation of multiple human diseases (Friedman, 2018).

Chemical Modification Techniques

Significant research has been conducted on the N-phthaloylation of amino acids, including tryptophan. These studies focus on developing economic, environmentally friendly, and scalable methods for N-phthaloylation, which is vital for large-scale production and subsequent applications of substances like N-Phthalyl-L-tryptophan (Zeng et al., 2004).

Biosynthesis Pathways

The research also extends to the biosynthesis pathways of aromatic amino acids like tryptophan. Understanding these pathways is critical for developing strategies to enhance the production of compounds like N-Phthalyl-L-tryptophan, which are essential in various industries (Maeda & Dudareva, 2012).

Future Directions

There is ongoing research to design and characterize novel derivatives of the DNA methyltransferase inhibitor RG108 . These derivatives are designed to be internalized by specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized RG108 that retains DNA methyltransferase inhibitor activity . Unexpectedly, predicted RG108 derivatives resulting from proteolytic cleavage activated DNA methyltransferase . These findings suggest potential future directions for the use of “N-Phthalyl-L-tryptophan” and its derivatives in correcting conditions associated with predominant DNA hypomethylation, including ageing .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTXLHAHLXOAKV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017660
Record name (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthalyl-L-tryptophan

CAS RN

48208-26-0
Record name RG108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
J Braun, I Boittiaux, A Tilborg, D Lambert… - … Section E: Structure …, 2010 - scripts.iucr.org
The dicyclohexylamine salt of RG108 (N-phthalyl-l-tryptophan) co-crystallizes with a water molecule and a disordered molecule of dimethylformamide (DMF), viz. dicyclohexylaminium (…
Number of citations: 10 scripts.iucr.org
Y Schneeberger, J Stenzig, F Hübner… - Basic & Clinical …, 2016 - Wiley Online Library
… The non‐specific DNMT inhibitor N‐phthalyl‐l‐tryptophan (RG 108) was injected subcutaneously in rats. Blood was drawn 0, 0.5, 1, 2, 4, 6, 8 and 24 hr after injection and RG 108 in …
Number of citations: 15 onlinelibrary.wiley.com
A Tilborg, I Boittiaux, B Norberg, D Lambert… - … Section E: Structure …, 2011 - scripts.iucr.org
The crystal structure of the title compound [systematic name: (2R)-3-(1H-indol-3-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid], C19H13N3O6, an analogue of epigenetic …
Number of citations: 2 scripts.iucr.org
E Dong, V Locci, E Gatta, DR Grayson, A Guidotti - Molecular pharmacology, 2019 - ASPET
… a causal involvement of DNA methylation/demethylation processes, we compared the epigenetic action of CLO with that of the DNMT1 competitive inhibitor N-phthalyl-l-tryptophan (…
Number of citations: 20 molpharm.aspetjournals.org
X Chen, X Peng, L Wang, X Fu, JX Zhou, B Zhu, J Luo… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… We then tested the effect of N-phthalyl-L-tryptophan (RG108), a non-nucleoside DNMT inhibitor, on the methylation and expression of RASgrf1 as well as its effect on epileptic seizure …
Number of citations: 14 www.ncbi.nlm.nih.gov
LC Rodríguez-Mejía, I Romero-Estudillo… - International Journal of …, 2022 - Springer
… We report serendipitous findings within a wider effort to design and characterize novel derivatives of the DNA methyltransferase inhibitor RG108 (N-phthalyl-l-tryptophan) consisting of …
Number of citations: 5 link.springer.com
ZM Lin, DD Fan, S Jin, ZL Liu, YN Niu - Asian Journal of Andrology, 2021 - ncbi.nlm.nih.gov
… resistant to finasteride treatment, and SRD5A2 was re-expressed in BPH-1 cells when SRD5A2 was demethylated by 5-Aza-2'-deoxycytidine (5-Aza-CdR) or N-phthalyl-L-tryptophan (…
Number of citations: 2 www.ncbi.nlm.nih.gov
J Dubois, M Colaço, G Rondelet, J Wouters - Crystals, 2016 - mdpi.com
… It was a consequence of attempting to synthesize analogues of N-phthalyl-l-tryptophan (… The crystal structure of N-phthalyl-l-tryptophan (RG108) has been obtained alone (CSD [6] …
Number of citations: 9 www.mdpi.com
Y Bao, X Chen, L Wang, J Zhou, X Fu, X Wang… - Neurochemical …, 2018 - Springer
… In the present study, N-phthalyl-L-tryptophan (RG108), a DNA methyltransferase inhibitor, was applied in KA mice at latent phase and the behavior, electroencephalogram and …
Number of citations: 5 link.springer.com
K Thandavamurthy, D Sharma, SK Porwal… - The Journal of …, 2014 - ACS Publications
… Following the general procedure A, treatment of N-phthalyl-l-tryptophan carboxymethyl ester (12.5 g, 0.035 mol) 15s gave product 16s as a pale yellow solid (mp 120 C) in 80% yield (…
Number of citations: 19 pubs.acs.org

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